9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine

Description

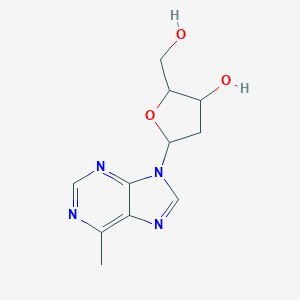

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c1-6-10-11(13-4-12-6)15(5-14-10)9-2-7(17)8(3-16)18-9/h4-5,7-9,16-17H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXRKKYXNZWKDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936214 | |

| Record name | 9-(2-Deoxypentofuranosyl)-6-methyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16006-64-7 | |

| Record name | NSC103543 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-Deoxypentofuranosyl)-6-methyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methylpurine 2'-deoxyriboside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine is viral DNA synthesis. This compound is an analog of deoxyuridine, which is one of the four building blocks of DNA. It is used as an antiviral agent, particularly in the treatment of viral eye infections, including herpes simplex keratitis.

Mode of Action

This compound acts by inhibiting viral replication. It substitutes itself for thymidine in viral DNA, which in turn inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning. This results in the production of faulty DNA, which cannot infect or destroy tissue.

Biochemical Pathways

The affected pathway is the DNA synthesis pathway of the virus. By substituting itself for thymidine, this compound disrupts the normal process of DNA replication, leading to the production of defective viral DNA. The downstream effect of this is the inhibition of viral replication and the prevention of tissue infection and destruction.

Result of Action

The result of the action of this compound is the inhibition of viral replication. By disrupting the process of DNA synthesis, the compound prevents the virus from reproducing and infecting or destroying tissue. This makes it an effective antiviral agent, particularly against viruses that rely on DNA replication for their lifecycle.

Biochemical Analysis

Biological Activity

9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine, a purine nucleoside analog, has garnered attention for its diverse biological activities, particularly in the fields of antiviral and anticancer research. This compound functions through various mechanisms, including inhibition of nucleic acid synthesis and modulation of cellular signaling pathways.

- Chemical Formula : CHNO

- Molecular Weight : 250.2539 g/mol

- Structure : The compound features a ribofuranosyl moiety linked to a methylated purine base, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several key mechanisms:

- Antiviral Activity : This compound exhibits significant antiviral properties against various viruses, including:

- Antitumor Effects : The compound has shown broad antitumor activity, likely due to its ability to interfere with DNA synthesis and repair mechanisms in cancer cells .

- Inhibition of Nucleoside Kinases : It acts as a substrate and inhibitor for adenosine kinase, which is critical in the purine salvage pathway. This inhibition can lead to altered nucleotide metabolism, affecting cell proliferation and survival .

- Modulation of Signaling Pathways : The compound influences several cellular pathways, including:

Biological Activity Summary Table

Case Studies and Research Findings

- Antiviral Efficacy : A study demonstrated that this compound effectively inhibited the replication of HIV in vitro, showcasing its potential as an antiviral therapeutic agent .

- Antitumor Activity : In preclinical models, the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancers. This effect was linked to its ability to induce apoptosis and inhibit cell cycle progression .

- Structure-Activity Relationship (SAR) : Research into the SAR of related nucleoside analogs revealed that modifications to the ribose moiety could enhance the potency against specific kinases involved in tumor growth, suggesting avenues for further drug development .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Key Differences and Research Findings

Substrate Specificity and Toxicity

MeP-dR vs. F-dAdo/F-araA :

MeP-dR and F-dAdo are efficiently cleaved by E. coli PNP, releasing MeP and 2-fluoroadenine (F-Ade), respectively. F-Ade is 1,000-fold more cytotoxic than 5-fluorouracil (5FU) in leukemic cells, while MeP is 10-fold more potent . However, F-araA (fludarabine) requires additional phosphorylation for activation, limiting its bystander effect compared to MeP-dR .- Sugar Modifications: Compounds like Me(talo)-MeP-R and Me(allo)-MeP-R feature altered sugar conformations (L-talofuranose or D-allofuranose), which sterically clash with Met64 in E. coli PNP’s ribose-binding pocket. This reduces cleavage efficiency unless engineered PNP mutants (e.g., M64A/V/I/Q) are used . These analogs exhibit minimal systemic toxicity but require localized enzyme expression for activation .

Bystander Effect and Therapeutic Limitations

- MeP-dR and F-dAdo produce highly diffusible toxins (MeP, F-Ade), enabling bystander killing even with <1% PNP-expressing cells .

- Drawbacks : Gut flora PNP can cleave MeP-dR, causing off-target toxicity. Modified analogs (e.g., Me(talo)-MeP-R) circumvent this but sacrifice potency .

Resistance Mechanisms

- Resistance to MeP-dR in fungi (e.g., Neurospora crassa) and protists (e.g., Tetrahymena) arises from defective APRTase, preventing MeP conversion to toxic nucleotides .

Preparation Methods

Esterification and Chlorination

Inosine undergoes esterification with acetic anhydride to protect hydroxyl groups, forming a triacetylated intermediate. Subsequent chlorination using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine catalyst replaces the 6-hydroxyl group with chlorine, yielding 6-chloropurine nucleoside (4). Optimal conditions for chlorination include a 1:3.5–20 molar ratio of acetylhypoxanthine to POCl₃ at 70–105°C for 4–8 hours, achieving yields exceeding 85%.

Methylation via Cross-Coupling

The critical C-6 methyl group is introduced via a palladium-catalyzed cross-coupling reaction. Treatment of 6-chloropurine nucleoside (4) with methylzinc bromide (CH₃ZnBr) in tetrahydrofuran (THF), catalyzed by tetrakis(triphenylphosphine)palladium(0) [(Ph₃P)₄Pd], replaces chlorine with a methyl group. This step proceeds at 55°C for 12–24 hours, achieving yields of 82–95% depending on the zinc reagent and reaction scale.

Deprotection and Purification

Final deprotection of the sugar moiety involves sequential hydrolysis of acetyl groups using methanolic ammonia, followed by silica gel chromatography to isolate the target compound. Overall yields for this route range from 65–75%.

Vorbrüggen Glycosylation Strategy

An alternative method employs Vorbrüggen glycosylation to construct the nucleoside bond directly. This approach, adapted from protocols for related 6-methylpurine derivatives, avoids multi-step functionalization of preformed nucleosides.

Glycosyl Donor Preparation

The 2-deoxyribofuranose donor is synthesized from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (4). Key steps include:

Coupling with 6-Methylpurine

The glycosyl donor is reacted with silylated 6-methylpurine under Vorbrüggen conditions (trimethylsilyl triflate as a catalyst in acetonitrile). This forms the β-glycosidic bond with high stereoselectivity.

Deprotection and Yield Optimization

Removal of benzyl and acetyl protecting groups via hydrogenolysis and alkaline hydrolysis, respectively, affords the final product. This method achieves yields of 70–80%, though scalability is limited by the complexity of glycosyl donor synthesis.

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Challenges | Yield (%) | Scalability |

|---|---|---|---|---|

| Chlorination/Cross-Coupling | High yields, reproducible conditions | Multi-step purification required | 65–75 | Industrial |

| Vorbrüggen Glycosylation | Direct glycosidic bond formation | Complex donor synthesis | 70–80 | Laboratory |

| Enzymatic | Stereoselective, green chemistry | Unproven for target compound | N/A | Theoretical |

The chlorination/cross-coupling method is favored for industrial-scale production due to its reliability and high yields. In contrast, Vorbrüggen glycosylation offers academic utility for exploring sugar-modified analogs but faces scalability hurdles.

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

Q & A

Basic: What are the established synthetic routes for 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine, and what are their comparative yields?

Methodological Answer:

The compound is synthesized via two primary routes:

- Pd-Catalyzed Cross-Coupling : A (Ph₃P)₄Pd-mediated reaction between methylzinc bromide (CH₃ZnBr) and 6-chloropurine derivatives achieves yields >85%. This method is efficient for producing gram-scale quantities, critical for preclinical studies .

- Vorbrüggen Glycosylation : Coupling 6-methylpurine with activated sugar donors (e.g., 1-O-acetyl-3-O-benzyl-2,5-di-O-benzoyl-α-L-talofuranose) under silylation conditions, followed by deprotection, yields ~70-75% product. This approach allows stereochemical control but requires multi-step purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.